4-Chloro-2,6-diisopropylaniline
Overview
Description
4-Chloro-2,6-diisopropylaniline is an organic compound with the molecular formula C₁₂H₁₈ClN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by isopropyl groups, and the hydrogen atom at the 4 position is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,6-diisopropylaniline typically involves the chlorination of 2,6-diisopropylaniline. The reaction is carried out using chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction parameters and improves the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2,6-diisopropylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The nitro derivatives can be reduced back to the amine form using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or nitric acid.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Substitution Reactions: Products include 4-amino-2,6-diisopropylaniline or 4-thio-2,6-diisopropylaniline.
Oxidation Reactions: Products include 4-nitro-2,6-diisopropylaniline.
Reduction Reactions: Products include 4-amino-2,6-diisopropylaniline.
Properties
IUPAC Name |
4-chloro-2,6-di(propan-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOLLORJVMSTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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